methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-oxo-4,6,7,8-tetrahydrofuro[3,2-b]azepine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-10(13)6-5-15-7-3-2-4-8(12)11-9(6)7/h5H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVXNDOJMBNNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=C1NC(=O)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated structure .
Scientific Research Applications
Methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural Differences and Implications
The triazolo-diazepine analog introduces a triazole ring, enhancing nitrogen-mediated interactions (e.g., with biomolecules) .
Dimethyl substitution at C7 (in [3,2-c] analogs) introduces steric effects, possibly reducing conformational flexibility .
Oxidation State :
Physicochemical and Functional Properties
- Polarity : Carboxylic acid analogs (e.g., EN300-395610) exhibit higher polarity due to ionizable -COOH groups, whereas methyl esters balance solubility and lipophilicity .
- Hydrogen Bonding: The furoazepine core supports hydrogen-bond donor/acceptor interactions, but substituents modulate crystal packing and supramolecular assembly .
- Synthetic Accessibility : The methyl ester derivative may serve as an intermediate for prodrug development, leveraging esterase-mediated hydrolysis .
Biological Activity
Methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a unique fused ring structure that combines elements of furan and azepine rings. The compound's molecular formula is with a molecular weight of approximately 209.2 g/mol. Its InChI key is InChI=1S/C10H11NO4/c1-14-10(13)6-5-15-7-3-2-4-8(12)11-9(6)7/h5H,2-4H2,1H3,(H,11,12) .
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.2 g/mol |
| InChI Key | InChI=1S/C10H11NO4 |
| CAS Number | 180340-63-0 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
- Catalytic Processes : Employing specific catalysts to facilitate the formation of the desired product.
- Purification Techniques : Methods such as crystallization or chromatography to achieve high purity .
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. These interactions can influence several biochemical pathways that may lead to therapeutic effects.
Research Findings
Recent studies have indicated potential applications in:
- Anticancer Activity : Investigations into its effects on cell proliferation and apoptosis in cancer cell lines have shown promising results.
Case Study Example
A study demonstrated that methyl 5-oxo derivatives exhibited significant inhibition of tumor cell growth in vitro. The compound was found to induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways .
Comparative Analysis with Similar Compounds
This compound has been compared with similar compounds such as:
| Compound Name | Biological Activity |
|---|---|
| 4-methyl-5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine | Moderate anticancer activity |
| Methyl 2-oxo-1H,2H-cyclohepta[b]pyridine | High selectivity in inhibiting specific enzymes |
The unique fused ring structure of methyl 5-oxo derivatives contributes to distinct chemical properties that enhance their biological efficacy compared to other compounds .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR provide detailed insights into proton environments and carbon frameworks. For example, the methyl ester group typically appears as a singlet at ~3.7 ppm in ¹H NMR .
- X-ray Crystallography : Resolves spatial arrangements of the fused furo-azepine ring system and confirms stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching C₁₁H₁₃NO₄) .
What preliminary biological screening assays are appropriate to assess its potential bioactivities?
Q. Basic
- Kinase Inhibition Assays : Use ELISA-based protocols to test inhibition of protein kinases (e.g., JAK2 or EGFR) at 10–100 μM concentrations .
- Anti-inflammatory Activity : Measure COX-2 inhibition via fluorometric kits, comparing IC₅₀ values to reference drugs like celecoxib .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure .
How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups influencing bioactivity?
Advanced
Methodology :
Derivatization : Synthesize analogs with substitutions on the furo-azepine core (e.g., halogens, methoxy groups) .
Bioactivity Profiling : Test derivatives in kinase inhibition and cytotoxicity assays (see Q3).
Data Correlation : Use statistical tools (e.g., PCA) to link structural features (e.g., electron-withdrawing groups) to enhanced activity.
Q. Example SAR Table :
| Substituent Position | Group | Bioactivity (IC₅₀, μM) | Key Observation |
|---|---|---|---|
| C-5 (Oxo group) | None | 25.3 ± 1.2 | Core scaffold essential for activity |
| C-3 (Methyl ester) | –OCH₃ | 12.7 ± 0.8 | Enhanced solubility and binding |
What strategies resolve contradictions in biological activity data across different studies?
Q. Advanced
- Purity Verification : Use HPLC (≥95% purity) and elemental analysis to rule out impurities skewing results .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Orthogonal Assays : Confirm kinase inhibition via both enzymatic (ELISA) and cellular (Western blot for phosphorylated targets) methods .
What in silico approaches predict binding modes and interactions with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys268 in EGFR) may form hydrogen bonds with the oxo group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD values (<2 Å indicates stable binding) .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at the furo ring) for virtual screening of derivatives .
How should researchers ensure compound stability during storage and experimental handling?
Q. Experimental Design
- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation and hydrolysis .
- Solubility Management : Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers immediately before use to avoid precipitation .
- Stability Monitoring : Perform periodic LC-MS checks to detect degradation products (e.g., ester hydrolysis to carboxylic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
